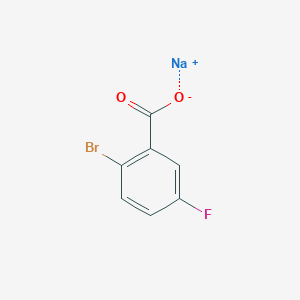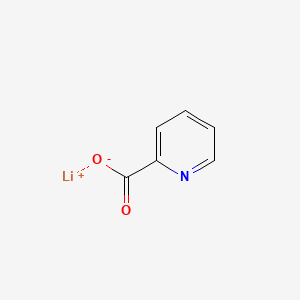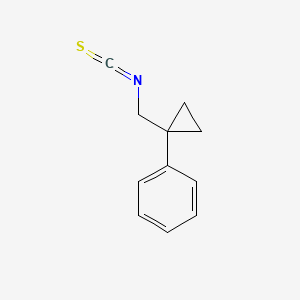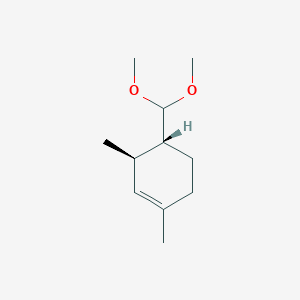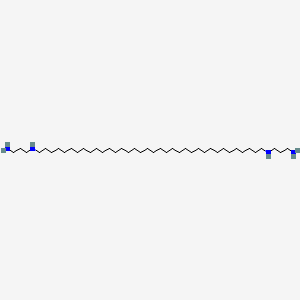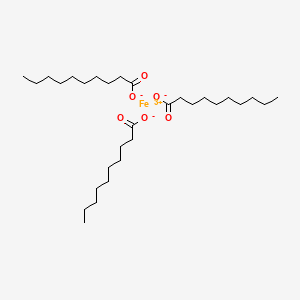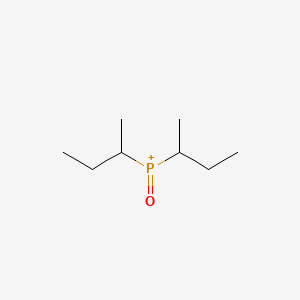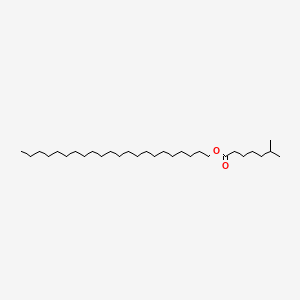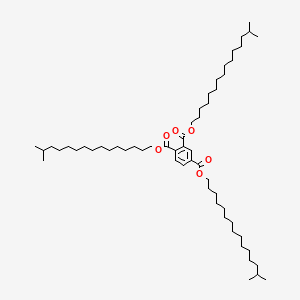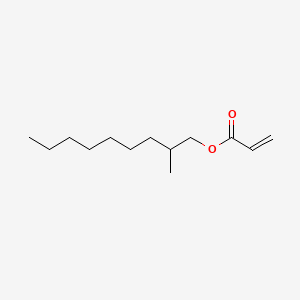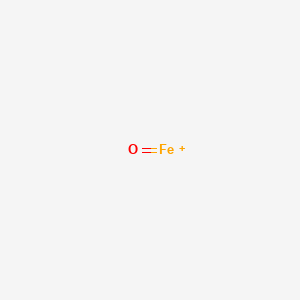
Oxoiron(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxoiron(1+), also known as ferryl ion, is a high-valent iron species characterized by the presence of an iron-oxygen double bond. This compound plays a crucial role in various biological and chemical processes, particularly in oxidation reactions. It is often found as an intermediate in the catalytic cycles of iron-containing enzymes, such as cytochrome P450 and nonheme iron oxygenases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of oxoiron(1+) typically involves the oxidation of iron(II) or iron(III) precursors using strong oxidizing agents. One common method is the reaction of iron(II) complexes with hydrogen peroxide or organic peroxides under controlled conditions . Another approach involves the use of electrochemical oxidation, where iron(III) complexes are oxidized to oxoiron(1+) species .
Industrial Production Methods
Industrial production of oxoiron(1+) is less common due to its high reactivity and instability. it can be generated in situ during various catalytic processes, such as the oxidation of hydrocarbons and the functionalization of organic molecules .
Análisis De Reacciones Químicas
Types of Reactions
Oxoiron(1+) undergoes several types of chemical reactions, including:
Substitution: It can participate in substitution reactions, where the oxo group is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving oxoiron(1+) include hydrogen peroxide, organic peroxides, and various reducing agents. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving oxoiron(1+) depend on the specific substrate and reaction conditions. For example, oxidation of alkanes typically yields alcohols and ketones, while oxidation of alkenes results in epoxides .
Aplicaciones Científicas De Investigación
Oxoiron(1+) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of oxoiron(1+) involves the transfer of an oxygen atom to the substrate, resulting in the formation of an oxidized product. This process typically occurs via a proton-coupled electron transfer (PCET) mechanism, where the oxoiron(1+) species abstracts a hydrogen atom from the substrate, followed by the transfer of an oxygen atom . The molecular targets and pathways involved in these reactions vary depending on the specific substrate and reaction conditions .
Comparación Con Compuestos Similares
Oxoiron(1+) can be compared with other high-valent iron species, such as oxoiron(IV) and oxoiron(V) complexes. These compounds share similar reactivity patterns but differ in their oxidation states and specific reactivity . For example:
Similar compounds include oxomanganese(IV) and oxochromium(V) species, which also participate in oxidation reactions and share similar mechanistic pathways .
Propiedades
Número CAS |
12434-84-3 |
|---|---|
Fórmula molecular |
FeO+ |
Peso molecular |
71.84 g/mol |
Nombre IUPAC |
oxoiron(1+) |
InChI |
InChI=1S/Fe.O/q+1; |
Clave InChI |
PQLDYNYRMUQWQP-UHFFFAOYSA-N |
SMILES canónico |
O=[Fe+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


